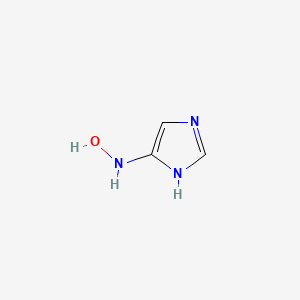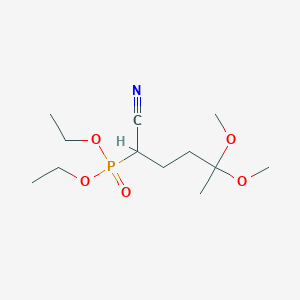
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate is an organophosphorus compound with the molecular formula C₁₁H₂₂NO₅P It is a phosphonate ester, characterized by the presence of a phosphonate group (P=O) bonded to two ethyl groups and a cyano group attached to a pentyl chain with two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction involves diethyl phosphite and 1-cyano-4,4-dimethoxypentyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The reaction is monitored using analytical techniques such as gas chromatography to ensure high yield and purity. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydride, facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids or phosphonates.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the cyano group can participate in nucleophilic addition reactions, making the compound reactive towards various biological molecules. The methoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl cyanophosphonate: Similar structure but lacks the methoxy groups.
Diethyl (1-cyanoethyl)phosphonate: Similar but with a shorter carbon chain.
Diethyl (1-cyanopropyl)phosphonate: Similar but with a different carbon chain length.
Uniqueness
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate is unique due to the presence of the methoxy groups on the pentyl chain, which provide steric hindrance and influence its reactivity. This makes it distinct from other phosphonates and useful in specific synthetic applications where selectivity is crucial .
Propriétés
Numéro CAS |
140169-55-7 |
|---|---|
Formule moléculaire |
C12H24NO5P |
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-5,5-dimethoxyhexanenitrile |
InChI |
InChI=1S/C12H24NO5P/c1-6-17-19(14,18-7-2)11(10-13)8-9-12(3,15-4)16-5/h11H,6-9H2,1-5H3 |
Clé InChI |
BXJLKKHKZDGCTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCC(C)(OC)OC)C#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


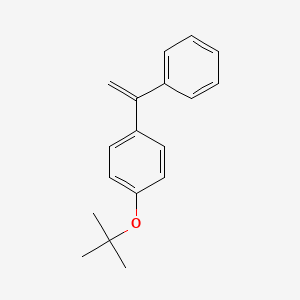
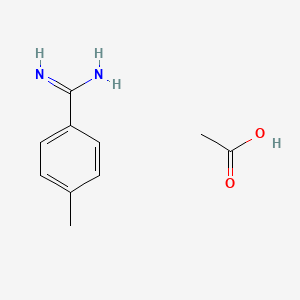


![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
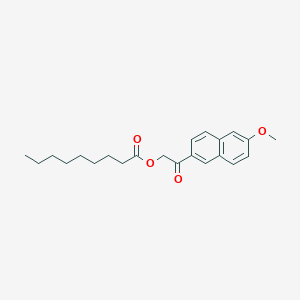



![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)


